

The Oxathiolane Core: A Privileged Scaffold in Modern Pharmaceuticals

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Compound of Interest

Compound Name: Oxathiol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-**oxathiolane** ring, a five-membered heterocycle containing one oxygen and one sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and electronic properties have led to its incorporation into a variety of clinically significant pharmaceuticals, most notably in the field of antiviral therapy. This technical guide provides a comprehensive overview of the **oxathiolane** core in drug development, detailing its applications, the synthesis of key pharmaceutical agents, their mechanisms of action, and relevant experimental protocols.

Prominent Pharmaceuticals Featuring the Oxathiolane Core

The most well-known and impactful pharmaceuticals containing the **oxathiolane** core are the nucleoside reverse transcriptase inhibitors (NRTIs), Lamivudine and Emtricitabine. These drugs are fundamental components of combination antiretroviral therapy for the treatment of HIV infection and are also used to treat Hepatitis B virus (HBV) infection.

Beyond these prominent examples, the **oxathiolane** motif has been explored for a range of other therapeutic applications, demonstrating its versatility. Research has indicated the potential of **oxathiolane** derivatives as anticonvulsant, antiulcer, and antifungal agents.^[1] Furthermore, certain **oxathiolane**-based molecules have been investigated for their activity as agonists and antagonists at muscarinic receptors.^[1]

Quantitative Pharmacological and Pharmacokinetic Data

A summary of key quantitative data for Lamivudine and Emtricitabine is presented below, offering a comparative look at their potency and pharmacokinetic profiles.

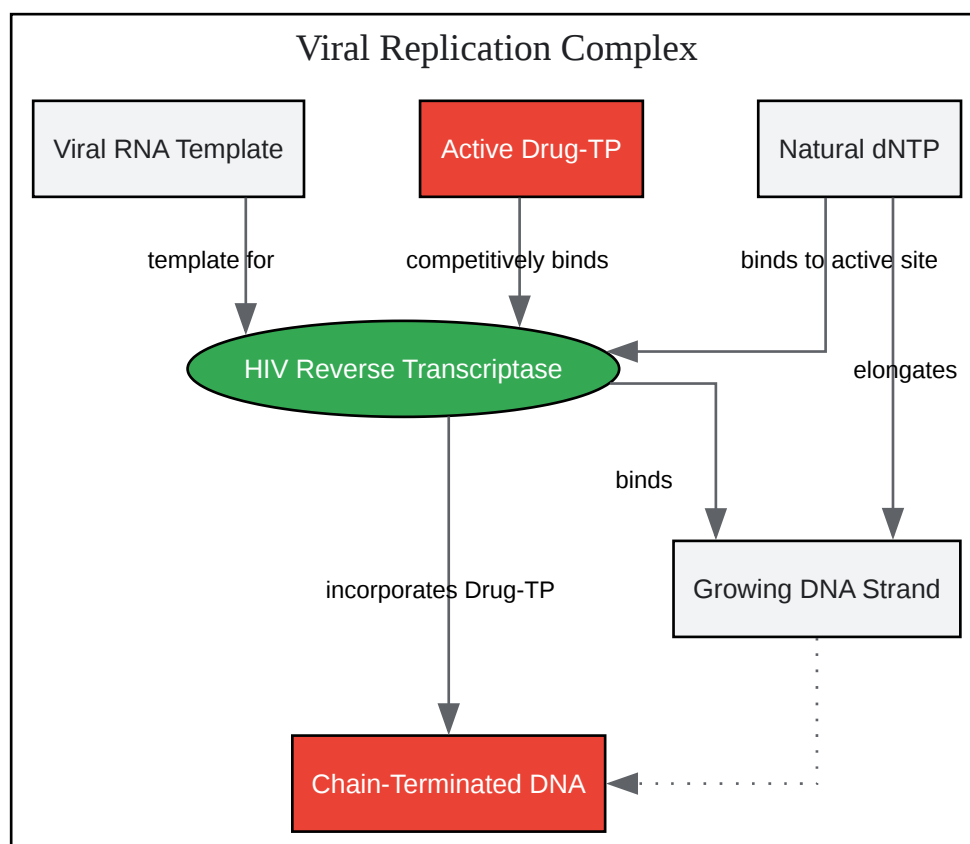
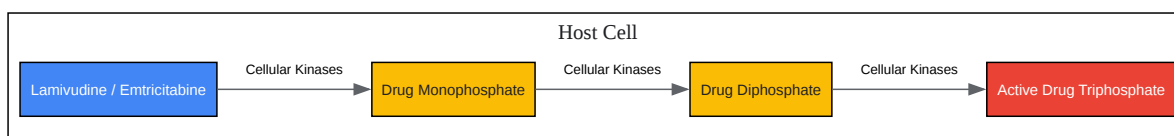
Parameter	Lamivudine (3TC)	Emtricitabine (FTC)	References
Anti-HIV Activity			
IC50 (CEM cells)	0.02 μ M	0.009 μ M	[2]
IC90 (in vitro)	-	0.014 μ g/mL	[3]
Ki for HIV Reverse Transcriptase	-	0.60 μ M (for FTC-TP)	[3]
Anti-HBV Activity			
Median Change in Serum HBV DNA (200 mg q.d.)	-	-3.3 log10 copies/mL (at 2 months)	[4]
Pharmacokinetics			
Bioavailability	>80%	~93%	[2]
Half-life (t1/2)	5-7 hours	6-9 hours	[2][4]
Protein Binding	<36%	<4%	
Elimination	Primarily renal (>70% unchanged)	Primarily renal	[5]
Apparent Elimination Clearance	15.1 L/h	-	[1]
Apparent Central Volume of Distribution	42.3 L	-	[1]
Apparent Peripheral Volume of Distribution	55.4 L	-	[1]
Cmax (200 mg QD)	-	~1.8 μ g/mL	
AUC0-24 (200 mg QD)	-	12.5 mg·h/L	[1]

Mechanism of Action: Antiviral Activity

The antiviral mechanism of **oxathiolane**-based NRTIs like Lamivudine and Emtricitabine is well-established. As nucleoside analogues, they act as chain terminators during viral DNA synthesis.

Metabolic Activation Pathway

For these drugs to exert their antiviral effect, they must first be anabolically phosphorylated within the host cell to their active triphosphate form. This process is carried out by host cellular kinases.





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